molecular formula C18H21N5OS B12169210 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12169210
M. Wt: 355.5 g/mol
InChI Key: BWWPYNCWIQREJZ-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with 3,5-dimethyl and 1-phenyl groups, linked via an acetamide bridge to a 5-isopropyl-1,3,4-thiadiazol-2-yl moiety. Pyrazole derivatives are known for antitumor, anti-inflammatory, and antimicrobial properties, while 1,3,4-thiadiazole derivatives exhibit herbicidal, anticonvulsant, and antitumor activities . The acetamide linkage facilitates hydrogen bonding, which may enhance solubility and target binding . Although direct data on this specific compound are absent in the provided evidence, its synthesis likely follows established routes for carboxamide-thiadiazole derivatives, such as coupling activated acetamides with thiadiazole amines (see Figure 22 in ) .

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5 g/mol

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C18H21N5OS/c1-11(2)17-20-21-18(25-17)19-16(24)10-15-12(3)22-23(13(15)4)14-8-6-5-7-9-14/h5-9,11H,10H2,1-4H3,(H,19,21,24)

InChI Key

BWWPYNCWIQREJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 3,5-dimethyl-1-phenyl-1H-pyrazole can be prepared by reacting phenylhydrazine with acetylacetone under acidic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative. For example, 5-isopropyl-1,3,4-thiadiazole can be prepared by reacting thiosemicarbazide with isobutyric acid in the presence of a dehydrating agent.

    Coupling Reaction: The final step involves coupling the pyrazole and thiadiazole rings through an acetamide linkage. This can be achieved by reacting 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid with 5-isopropyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.

    Substitution: The compound can undergo substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the acetamide group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide exhibits several promising biological activities:

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds with similar structures have shown inhibitory effects against various viruses by targeting specific viral enzymes. The pyrazole moiety is known to interact with viral proteins, thereby disrupting their function and replication.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Similar pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer), DU145 (prostate cancer), and MDA-MB 231 (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation.

Anti-inflammatory Effects

In vitro studies suggest that derivatives of this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are key mediators in inflammatory processes. This could make them candidates for treating inflammatory diseases.

Case Studies

Several case studies have been documented that illustrate the effectiveness of pyrazole derivatives in various therapeutic contexts:

  • Antiviral Studies : A study demonstrated that a related pyrazole compound inhibited hepatitis C virus replication with an IC50 value in the low micromolar range. This suggests that modifications to the pyrazole structure can enhance antiviral efficacy .
  • Cancer Research : In a comparative study of different pyrazole derivatives, one variant showed significant inhibition of cell growth in breast cancer cell lines with an IC50 value lower than standard chemotherapeutic agents .
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory effects of thiadiazole-containing compounds showed that they could effectively reduce inflammation markers in cellular models .
Activity TypeRelated CompoundIC50 Value (µM)Reference
AntiviralPyrazole derivative1.96
AnticancerPyrazole derivative0.51
Anti-inflammatoryThiadiazole derivative32.2

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include thiadiazole-acetamide derivatives with varying substituents (). Key comparisons are summarized below:

Compound Substituents Melting Point (°C) Biological Activity Key Reference
Target Compound Pyrazole: 3,5-dimethyl, 1-phenyl; Thiadiazole: 5-isopropyl Not reported Inferred antitumor/herbicidal
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) Thiadiazole: 4-chlorobenzylthio; Phenoxy: 5-isopropyl-2-methyl 132–134 Potential herbicidal
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Thiadiazole: benzylthio; Phenoxy: 2-isopropyl-5-methyl 133–135 Anticonvulsant (MES method)
Flufenacet (Herbicide) Thiadiazole: 5-trifluoromethyl; Acetamide: N-(4-fluorophenyl)-N-isopropyl Not reported Herbicidal (FOE 5043)
N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]acetamide Thiadiazole: 4-nitrophenyl; Benzothiazole: 6-fluoro Not reported Anticonvulsant (100% protection in MES)

Key Observations:

Substituent Impact on Physical Properties: Thiadiazole substituents significantly influence melting points. For example, benzylthio (5h: 133–135°C) vs. 4-chlorobenzylthio (5e: 132–134°C) show minimal variation, while phenoxy vs. benzothiazole substituents may alter solubility . The target compound’s 5-isopropyl-thiadiazole and bulky pyrazole groups may reduce solubility compared to methylthio or ethylthio analogues (e.g., 5f, 5g) .

Bioactivity Trends: Antitumor Potential: The pyrazole-thiadiazole scaffold aligns with carboxamide derivatives in , where substituents like 4-nitrophenyl or fluorobenzyl enhance antitumor activity via hydrophobic interactions . Herbicidal Activity: Flufenacet () shares a thiadiazole-acetamide structure but uses a trifluoromethyl group for enhanced lipophilicity and herbicidal potency. The target’s isopropyl group may offer similar advantages . Anticonvulsant Activity: Compounds with benzothiazole-thiadiazole linkages () show 100% protection in maximal electroshock (MES) tests, suggesting the target’s pyrazole-thiadiazole combination could be explored for neuroactivity .

Synthetic Considerations :

  • The target compound’s synthesis likely parallels routes in (Figure 22), where acetamide-thiadiazole derivatives are formed via nucleophilic substitution or coupling reactions. The pyrazole moiety may be introduced early in the synthesis .

Hydrogen Bonding and Crystal Packing :

  • The acetamide NH and thiadiazole sulfur atoms participate in hydrogen bonding, influencing crystal packing (). Substituents like isopropyl may introduce steric effects, altering intermolecular interactions .

Biological Activity

The compound 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide represents a novel class of bioactive molecules that combine the pharmacological properties of pyrazole and thiadiazole moieties. This article reviews the biological activities associated with this compound, including its potential antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with 5-isopropyl-1,3,4-thiadiazole derivatives. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structural integrity and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole ring have demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups has been shown to enhance this activity.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2aS. aureus32 μg/mL
2bE. coli64 μg/mL
2cP. aeruginosa16 μg/mL
2dC. albicans48 μg/mL

Anticancer Activity

The anticancer properties of pyrazole-based compounds have garnered attention due to their ability to inhibit cancer cell proliferation. In vitro studies using the MTT assay have shown that compounds similar to our target compound exhibit cytotoxic effects against various cancer cell lines, including lung and breast cancer cells . Molecular docking studies suggest that these compounds may act as inhibitors of key cancer-related pathways.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
AA549 (Lung)15
BMCF7 (Breast)20
CHeLa (Cervical)10

Case Studies

A recent study explored a series of pyrazole-thiadiazole derivatives for their anticancer activity. The synthesized compounds were evaluated for their effects on mitochondrial membrane potential and EGFR inhibition. Results indicated that certain derivatives exhibited promising activity in reducing cell viability in cancerous cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is closely related to their chemical structure. Modifications at specific positions on the pyrazole or thiadiazole rings can significantly influence their potency. For instance, substituents such as halogens or alkyl groups can enhance lipophilicity and improve cellular uptake .

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